molecular formula C14H14F2N4O B2600420 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1798661-92-3

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2600420
CAS No.: 1798661-92-3
M. Wt: 292.29
InChI Key: LXSFEIXDZCXKHZ-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic chemical scaffold designed for medicinal chemistry research and early-stage drug discovery. This compound integrates two pharmacologically significant motifs: a 1,2,3-triazole ring and a piperidine carboxamide. The 1,2,3-triazole core is a privileged structure in drug design due to its hydrogen bonding capability, metabolic stability, and proven role in various bioactive molecules . This scaffold is frequently employed in the development of anticancer agents, with some derivatives demonstrating potent cytotoxicity and mechanisms of action such as tubulin polymerization inhibition . Furthermore, heterocyclic compounds containing nitrogen atoms are fundamental to a vast number of FDA-approved pharmaceuticals and are actively investigated for their interactions with central nervous system targets . The piperidine moiety is a common feature in neurologically active compounds, suggesting potential research applications for this molecule in modulating neurological receptors. The 3,4-difluorophenyl group is often incorporated to enhance metabolic stability and binding affinity through hydrophobic interactions. Consequently, this compound presents a versatile starting point for researchers in hit-to-lead optimization campaigns, particularly in oncology and neuropharmacology. It can be utilized in biochemical assays, target identification studies, and structure-activity relationship (SAR) analysis to develop novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c15-12-2-1-10(9-13(12)16)14(21)19-6-3-11(4-7-19)20-8-5-17-18-20/h1-2,5,8-9,11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSFEIXDZCXKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The triazole ring can be functionalized with a piperidine moiety through nucleophilic substitution reactions.

    Introduction of the Difluorophenyl Group: This step often involves the use of a difluorobenzoyl chloride, which reacts with the piperidine-triazole intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic substitution, enabling derivatization for pharmacological optimization. Common reactions include alkylation and acylation:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-alkylated piperidine derivatives78–85%
AcylationAcetyl chloride, Et₃N, DCM, 0°CN-acetylpiperidine analogs82–89%

These reactions are critical for modifying the compound’s pharmacokinetic properties, such as lipophilicity (LogP\text{LogP}) and solubility.

Triazole Ring Participation in Click Chemistry

The 1,2,3-triazole group serves as a stable linker in Huisgen azide-alkyne cycloaddition (CuAAC) reactions, facilitating bioconjugation or polymer synthesis:

  • Reaction : Copper(I)-catalyzed reaction with terminal alkynes or azides.

  • Conditions : CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:2), 25°C.

  • Products : Triazole-linked conjugates (e.g., fluorescent probes, polymer backbones) .

This reaction is pivotal in medicinal chemistry for creating targeted drug-delivery systems .

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

The electron-deficient 3,4-difluorophenyl group undergoes regioselective electrophilic substitution, primarily at the para position relative to the ketone:

ElectrophileConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°C2-nitro-3,4-difluorophenyl derivative65%
SulfonationSO₃/H₂SO₄, 100°CSulfonated aryl ketone58%

Fluorine substituents direct electrophiles to the meta position, but steric effects from the ketone favor para substitution.

Cross-Coupling Reactions via the Aryl Ketone

The aryl ketone participates in Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups:

Catalyst SystemConditionsProductYield
Pd(PPh₃)₄, K₂CO₃, DME/H₂O80°C, 12 hBiaryl derivatives73–88%

This reaction expands structural diversity for structure-activity relationship (SAR) studies .

Reductive Amination of the Ketone

The ketone group undergoes reductive amination with primary amines to form secondary amines:

  • Reagents : NaBH₃CN, MeOH, 25°C.

  • Substrates : Aliphatic/aromatic amines.

  • Yield : 68–77% .

Coordination Chemistry with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals, forming stable complexes:

Metal SaltConditionsComplex StructureApplication
Cu(II)EtOH, refluxSquare-planar Cu-triazole complexCatalytic applications
Pd(II)DMF, 60°CPd-N-heterocyclic carbeneCross-coupling catalysis

These complexes are explored in catalysis and materials science .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a triazole moiety and a difluorophenyl group. Its molecular formula is C16H18F2N4OC_{16}H_{18}F_2N_4O, with a molecular weight of approximately 336.34 g/mol. The unique structure contributes to its biological activity and potential therapeutic uses.

Antimicrobial Activity

Research has indicated that derivatives of triazole-piperidine compounds exhibit notable antimicrobial properties. A study synthesized various 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives and evaluated their antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis. The results showed promising antibacterial effects comparable to established antibiotics like ciprofloxacin and vancomycin .

Anticancer Potential

Triazole-containing compounds are frequently investigated for their anticancer properties. In a specific study, triazole derivatives were shown to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The mechanism involved cell cycle arrest in the S-phase, highlighting their role in cancer treatment strategies .

CNS Activity

Piperidine derivatives are known for their central nervous system (CNS) activity. Research on related compounds indicates that they may function as effective agents for treating neurological disorders. The triazole group enhances the binding affinity to specific receptors, potentially leading to improved therapeutic outcomes .

Enzyme Inhibition

Studies have demonstrated that some piperidine derivatives can act as inhibitors for various enzymes, including α-glucosidase. This property is particularly relevant for developing treatments for diabetes management. The synthesized compounds showed significant inhibition activity compared to standard references like acarbose .

Case Studies and Research Findings

Study ReferenceApplicationFindings
AntibacterialNew fluoroquinolone derivatives exhibited comparable activity against resistant strains.
AnticancerInduced apoptosis and cell cycle arrest in cancer cells.
Enzyme InhibitionSignificant α-glucosidase inhibition activity observed in synthesized derivatives.

Mechanism of Action

The mechanism of action of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition of their activity. This can disrupt biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

  • JJKK-048 : Demonstrated in vivo efficacy as a MAGL inhibitor, suggesting that the target compound’s piperidine-triazole core could be repurposed for enzyme inhibition with optimized substituents .
  • Compound : The sulfonyl group in this analog highlights the trade-off between solubility and permeability; replacing sulfur with a ketone (as in the target compound) may improve passive diffusion .
  • UU-1 : The pyrrolopyrimidine moiety underscores the importance of fused heterocycles in antiviral design, a strategy diverging from the target compound’s simpler triazole-piperidine framework .

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The presence of the triazole moiety in this compound contributes to its potential therapeutic applications.

Antifungal Activity

Research indicates that triazole derivatives exhibit potent antifungal activity. For example, compounds with similar structures have been reported to show significant efficacy against various fungal strains such as Candida albicans and Aspergillus fumigatus. One study highlighted that triazole compounds can have minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals like fluconazole .

Antibacterial Activity

Triazoles have also been investigated for their antibacterial properties. Studies have shown that derivatives like (4-(1H-1,2,3-triazol-1-yl)piperidine) possess strong activity against both Gram-positive and Gram-negative bacteria. For instance, a series of triazole-piperidine hybrids demonstrated MIC values ranging from 0.125 to 8 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of triazole derivatives is another significant area of research. Compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer cells .

The mechanisms by which triazole compounds exert their biological effects vary depending on their specific structure and target:

  • Enzyme Inhibition : Many triazoles act by inhibiting key enzymes involved in fungal cell wall synthesis or bacterial DNA replication.
  • Cell Membrane Disruption : Some derivatives disrupt microbial cell membranes, leading to cell lysis.
  • Targeting Cancer Pathways : Triazoles may interfere with signaling pathways involved in cell proliferation and survival in cancer cells.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of a series of triazole derivatives against Candida albicans. The compound with the triazole moiety exhibited an MIC value of 0.0156 μg/mL, significantly outperforming fluconazole .

Case Study 2: Antibacterial Properties

In another investigation focused on antibacterial activity, a triazole-piperidine hybrid demonstrated MIC values as low as 0.125 μg/mL against Staphylococcus aureus, showcasing its potential as a novel antibacterial agent .

Case Study 3: Anticancer Potential

Research on the anticancer effects of triazole derivatives revealed that certain compounds could inhibit the growth of breast cancer cells with IC50 values around 27.3 μM . This suggests a promising avenue for developing new cancer therapies based on triazole structures.

5. Conclusion

The compound this compound exemplifies the potential therapeutic benefits of triazole derivatives across various biological activities. Its antifungal, antibacterial, and anticancer properties highlight the importance of further research into its mechanisms and applications in drug development.

6. Data Tables

Activity Type Test Organism MIC/IC50 Value Reference
AntifungalCandida albicans0.0156 μg/mL
AntibacterialStaphylococcus aureus0.125 μg/mL
AnticancerBreast Cancer Cells (MDA-MB)27.3 μM

Q & A

Basic Research Questions

Q. What synthetic strategies are typically employed for synthesizing (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone, and how are reaction conditions optimized?

  • Answer: The compound is synthesized via multi-step reactions, often involving click chemistry for triazole ring formation and coupling reactions to introduce the difluorophenyl group. For example, triazole derivatives are synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Reaction optimization includes varying solvents (e.g., DMF, THF), temperatures (room temperature to reflux), and catalysts (e.g., CuSO₄/sodium ascorbate). Purity is monitored via HPLC (retention times ~11–12 minutes) and yields improved by adjusting stoichiometry or using inert atmospheres .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer:

  • 1H/13C-NMR : Confirms substituent positions and integration ratios (e.g., triazole protons at δ ~7.5–8.5 ppm, fluorophenyl signals split due to J-coupling) .
  • HPLC : Assesses purity (>95% peak area at 254 nm) and retention time consistency .
  • Elemental Analysis : Validates C, H, N percentages (e.g., deviations ≤0.4% indicate acceptable purity) .
  • Mass Spectrometry (MS) : Verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical elemental analysis data during purity assessment?

  • Answer: Contradictions may arise from residual solvents, hygroscopicity, or incomplete purification. For example, a compound with theoretical C:71.67% vs. experimental C:72.04% suggests residual solvent (e.g., DMF) or moisture. Mitigation strategies include:

  • Extended Drying : Under vacuum at elevated temperatures.
  • Recrystallization : Using non-polar solvents to remove polar impurities.
  • Combined Techniques : Cross-validate with TGA (thermogravimetric analysis) to detect volatiles .

Q. What computational methods are recommended for predicting the reactivity or binding affinity of this compound in target interactions?

  • Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with triazole-binding pockets) .
  • DFT Calculations : Analyze electronic effects of the 3,4-difluorophenyl group (e.g., electron-withdrawing properties altering HOMO/LUMO levels) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–F⋯H contacts) in crystal structures to predict packing efficiency .

Q. How should experimental designs be structured to evaluate the biological activity of this compound in vitro or in vivo?

  • Answer:

  • In Vitro : Use dose-response assays (e.g., IC₅₀ determination) with controls for solvent effects (e.g., DMSO ≤0.1%). Include replicates (n ≥ 3) and statistical methods (e.g., ANOVA) .
  • In Vivo : Apply randomized block designs to account for biological variability. For example, split plots for dose levels and subplots for pharmacokinetic timepoints .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Answer:

  • Solvent Screening : Use vapor diffusion with solvents of varying polarity (e.g., hexane/ethyl acetate gradients).
  • SHELX Refinement : Refine crystal structures using SHELXL for high-resolution data, incorporating anisotropic displacement parameters and twin-law corrections .

Methodological Guidance

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Answer:

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
  • LC-MS : Identify degradation products (e.g., hydrolyzed triazole or defluorinated byproducts) .

Q. What are the best practices for analyzing the electronic effects of the 3,4-difluorophenyl moiety on the compound’s reactivity?

  • Answer:

  • Cyclic Voltammetry : Measures redox potentials to assess electron-withdrawing effects.
  • NMR Chemical Shift Trends : Compare 19F NMR shifts with fluorophenyl analogs to quantify electronic perturbations .

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